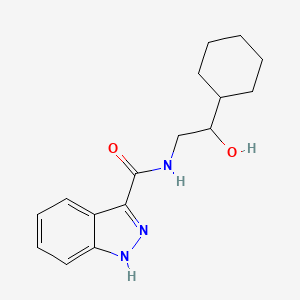![molecular formula C13H16ClFN2O4S B7053988 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7053988.png)
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonylamino group, a fluorinated aromatic ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide typically involves multiple steps:
-
Formation of the Sulfonylamino Intermediate: : The initial step involves the reaction of 5-chloro-2-fluoroaniline with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction forms the sulfonylamino intermediate.
-
Oxane Ring Formation: : The next step involves the formation of the oxane ring. This can be achieved by reacting the sulfonylamino intermediate with an appropriate oxane precursor under acidic or basic conditions to form the oxane ring structure.
-
Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be done by reacting the oxane intermediate with a carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonylamino group suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonylamino group could form hydrogen bonds or electrostatic interactions with target proteins, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]benzamide: Similar structure but with a benzamide group instead of an oxane ring.
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]pyridine-4-carboxamide: Contains a pyridine ring instead of an oxane ring.
Uniqueness
4-[[(5-Chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to similar compounds with benzene or pyridine rings
Properties
IUPAC Name |
4-[[(5-chloro-2-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c14-9-1-2-10(15)11(7-9)22(19,20)17-8-13(12(16)18)3-5-21-6-4-13/h1-2,7,17H,3-6,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXTUPAXMBIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-3-[3-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B7053907.png)
![[3-Methyl-4-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone](/img/structure/B7053908.png)
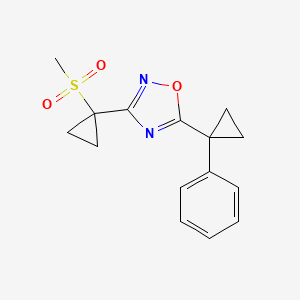
![N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine](/img/structure/B7053921.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7053926.png)
![N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7053946.png)
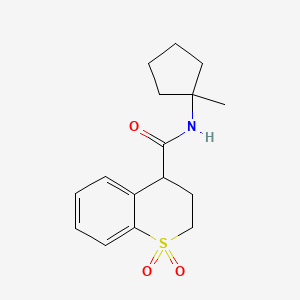
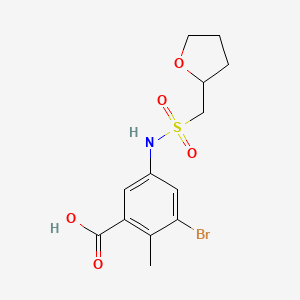
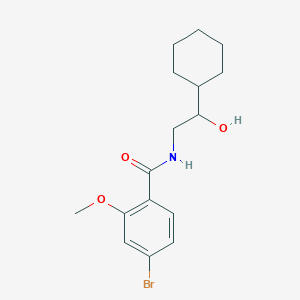
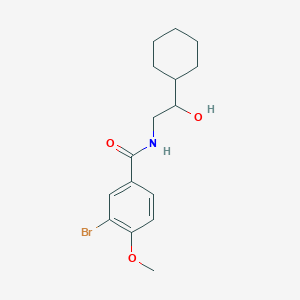
![N-[4-(3-ethyl-4-hydroxypyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide](/img/structure/B7053967.png)
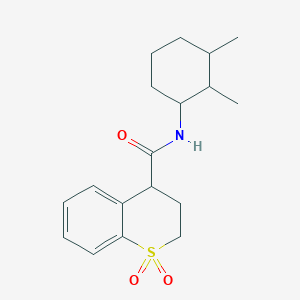
![5-Cyclopropyl-2-[[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B7053972.png)
